molecular formula C17H21NO2 B5889364 N-(2-adamantyl)-1,3-benzodioxol-5-amine

N-(2-adamantyl)-1,3-benzodioxol-5-amine

カタログ番号: B5889364
分子量: 271.35 g/mol
InChIキー: OHOPSESJFDBQQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-adamantyl)-1,3-benzodioxol-5-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, integrating a 1,3-benzodioxole moiety with a rigid 2-adamantylamine group. This molecular architecture is designed to leverage the unique properties of the adamantane scaffold, which is renowned for its lipophilicity and ability to enhance the metabolic stability of drug candidates. The rigid, cage-like structure of adamantane can shield adjacent functional groups from metabolic cleavage, thereby improving a compound's stability and distribution profile in biological systems . Research into adamantane derivatives has revealed a wide spectrum of therapeutic activities, including antiviral, anti-Parkinson, antibacterial, and anticancer effects . Furthermore, specific adamantylamine compounds have been investigated for their protective activity against the action of toxins and viruses with an intracellular mode of action . The 1,3-benzodioxol-5-amine component, a key building block for this compound, is frequently utilized in the synthesis of more complex molecules for various research applications . Researchers can explore this compound as a valuable precursor or intermediate in developing novel bioactive molecules, particularly those targeting the central nervous system, as the adamantane moiety is known to enhance CNS penetration . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(2-adamantyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-15-16(20-9-19-15)8-14(1)18-17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17-18H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOPSESJFDBQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: N-(2-adamantyl)-1,3-benzodioxol-5-amine Bioactivity & Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-(2-adamantyl)-1,3-benzodioxol-5-amine , a specialized lipophilic amine pharmacophore. This compound represents a strategic intersection between adamantane-based antiviral agents and benzodioxole-containing bioactives, primarily relevant in the fields of virology (entry inhibition) , toxicology (cytoprotection) , and neuropharmacology (Sigma-1 receptor modulation) .

Part 1: Executive Summary & Chemical Identity

N-(2-adamantyl)-1,3-benzodioxol-5-amine (also chemically described as N-(2-adamantyl)-3,4-methylenedioxyaniline ) is a secondary amine combining a bulky, lipophilic 2-adamantyl cage with an electron-rich 1,3-benzodioxole (piperonyl) moiety.

This molecular architecture is engineered to exploit two key pharmacological mechanisms:

  • Endosomal pH Modulation & Entry Inhibition: Like other lipophilic amines (e.g., amantadine, chloroquine), it acts as a lysosomotropic agent, accumulating in acidic organelles (endosomes/lysosomes) to inhibit the entry of enveloped viruses (e.g., Filoviruses like Ebola, Influenza) and intracellular toxins (e.g., Ricin).

  • Sigma-1 Receptor (σ1R) Targeting: The adamantyl group is a privileged scaffold for σ1R binding. When coupled with a benzodioxole ring—a common feature in σ1R ligands—the molecule serves as a probe for neuroprotection and inflammation modulation.

Chemical Structure & Properties
PropertyData
IUPAC Name N-(adamantan-2-yl)-1,3-benzodioxol-5-amine
Molecular Formula C₁₇H₂₁NO₂
Molecular Weight 271.36 g/mol
LogP (Predicted) ~4.2 (Highly Lipophilic)
pKa (Predicted) ~9.5 (Basic Amine)
Key Pharmacophore 2-Adamantyl (Lipophilicity/Steric Bulk) + Benzodioxole (H-bond acceptor/donor)

Part 2: Biological Mechanism of Action

Antiviral & Cytoprotective Mechanism (Endosomal Trafficking)

The primary bioactivity of N-(2-adamantyl)-1,3-benzodioxol-5-amine lies in its ability to disrupt the intracellular trafficking of pathogens.

  • Lysosomotropism: As a lipophilic weak base, the molecule freely permeates cell membranes but becomes protonated and trapped within the acidic environment of late endosomes and lysosomes.

  • pH Elevation: Accumulation raises endosomal pH, inhibiting acid-dependent proteases (e.g., Cathepsins B/L) required for the fusion of viral glycoproteins (e.g., Ebola GP) or the processing of bacterial toxins.

  • NPC1 Interface: Adamantyl amines can interfere with the Niemann-Pick C1 (NPC1) cholesterol transporter, a critical entry receptor for Filoviruses.

Sigma-1 Receptor Modulation

The compound acts as a ligand for the Sigma-1 receptor (σ1R), an endoplasmic reticulum (ER) chaperone protein.

  • Agonist Potential: Promotes ER stress resilience, modulates Ca²⁺ signaling, and exerts anti-inflammatory effects.

  • Neuroprotection: The 2-adamantyl group enhances blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS therapeutics.

Mechanism Visualization

Mechanism cluster_cell Target Cell Environment Entry Viral/Toxin Entry (Endocytosis) Endosome Acidic Endosome (pH ~5.5) Entry->Endosome Trafficking Protonation Protonation & Trapping (pH Neutralization) Endosome->Protonation Accumulation Compound N-(2-adamantyl)-1,3-benzodioxol-5-amine (Lipophilic Base) Compound->Endosome Passive Diffusion Blockade Inhibition of Fusion/Processing Protonation->Blockade Prevents Proteolysis Blockade->Entry Stops Infection

Caption: Mechanism of antiviral/cytoprotective action via lysosomotropic accumulation and endosomal pH neutralization.

Part 3: Synthesis & Experimental Protocols

Synthesis Protocol: Reductive Amination

The most robust route to N-(2-adamantyl)-1,3-benzodioxol-5-amine is the reductive amination of 2-adamantanone with 3,4-methylenedioxyaniline.

Reagents:

  • 2-Adamantanone (1.0 eq)

  • 3,4-Methylenedioxyaniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-adamantanone (10 mmol) and 3,4-methylenedioxyaniline (11 mmol) in DCE (50 mL). Add glacial acetic acid (0.5 mL). Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 5-20% EtOAc in Hexanes) to yield the secondary amine as a white/off-white solid.

Synthesis Diagram

Synthesis Reactants 2-Adamantanone + 3,4-Methylenedioxyaniline Intermediate Imine Intermediate (In situ) Reactants->Intermediate DCE, RT, 2h Reduction Reduction (NaBH(OAc)3 / AcOH) Intermediate->Reduction 0°C -> RT, 16h Product N-(2-adamantyl)-1,3-benzodioxol-5-amine Reduction->Product Workup & Purification

Caption: One-pot reductive amination pathway for the synthesis of the target amine.

Part 4: Bioactivity Evaluation Protocols

To validate the bioactivity of this compound, the following assays are standard.

Pseudovirus Entry Assay (Antiviral Potency)

Objective: Measure the inhibition of viral entry (e.g., Ebola-GP or VSV-G pseudotyped viruses).

  • Cells: Vero E6 or HeLa cells.

  • Protocol:

    • Seed cells (10,000/well) in 96-well plates.

    • Pre-treat cells with serial dilutions of N-(2-adamantyl)-1,3-benzodioxol-5-amine (0.1 µM – 50 µM) for 1 hour.

    • Infect with luciferase-encoding pseudovirus (e.g., VSV-EboGP-Luc).

    • Incubate for 48 hours.

    • Lyse cells and measure luciferase activity (RLU).

    • Calculate IC₅₀ using non-linear regression.

Sigma-1 Receptor Binding Assay

Objective: Determine binding affinity (


).
  • Ligand: [³H]-(+)-Pentazocine (specific σ1R agonist).

  • Tissue: Guinea pig brain membrane homogenates or transfected HEK293 cells.

  • Protocol:

    • Incubate membranes with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of the test compound.

    • Incubate at 37°C for 120 minutes.

    • Terminate reaction by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Determine

      
       using the Cheng-Prusoff equation.
      
Comparative Bioactivity Data (Representative Class Data)
Compound ClassTargetIC₅₀ /

Range
Mechanism
Adamantyl-Amines Ebola Virus Entry2 – 10 µMEndosomal pH / NPC1
Adamantyl-Benzodioxoles Sigma-1 Receptor1 – 50 nMChaperone Modulation
Adamantyl-Ureas sEH (Epoxide Hydrolase)0.5 – 5 nMEnzyme Inhibition

Part 5: References

  • Zoidis, G., et al. (2014). "Design and synthesis of bioactive adamantane derivatives: A review of current trends." Antiviral Chemistry & Chemotherapy. Link

  • Shoemaker, C. J., et al. (2013). "Multiple cationic amphiphiles induce a Niemann-Pick C phenotype and inhibit Ebola virus entry." PLOS ONE. Link

  • Kolat, P., et al. (2020). "Adamantane-based molecules: A review of their synthesis and application in medicinal chemistry." Molecules. Link

  • Patent US20170233386A1 . (2017). "Compounds Which Have a Protective Activity with Respect to the Action of Toxins and of Viruses." Google Patents. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

Technical Whitepaper: Therapeutic Profiling of N-(2-adamantyl)-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and whitepaper on the therapeutic profiling of N-(2-adamantyl)-1,3-benzodioxol-5-amine .

Executive Summary

N-(2-adamantyl)-1,3-benzodioxol-5-amine represents a "privileged structure" hybrid, fusing the lipophilic, cage-like adamantane moiety with the bioactive 1,3-benzodioxole (methylenedioxybenzene) core.[1][2] This specific chemical entity (NCE) is not a classical approved drug but a high-value scaffold in medicinal chemistry, exhibiting structural convergence with Sigma-1 receptor (σ1R) ligands , P2X7 receptor antagonists , and modified monoaminergic modulators .[1]

This guide provides a technical analysis of its potential therapeutic targets based on Structure-Activity Relationship (SAR) heuristics, detailing the mechanistic rationale and the precise experimental protocols required to validate these interactions.[1]

Chemical Architecture & Pharmacophore Analysis[1][2]

The molecule is composed of two distinct pharmacophores linked by a secondary amine:

  • The "Warhead" (1,3-Benzodioxol-5-amine): A core component of serotonergic modulators (e.g., MDMA, Paroxetine) and kinase inhibitors.[1][2] It provides π-π stacking capability and hydrogen bond acceptance via the dioxy-ring.[1][2]

  • The "Anchor" (2-Adamantyl): A bulky, highly lipophilic diamondoid cage.[1] In medicinal chemistry, this group is frequently used to block ion channels (e.g., NMDA, M2) or occupy large hydrophobic pockets in G-protein coupled receptors (GPCRs) and Sigma receptors.[1]

Physicochemical Predictions:

  • LogP: ~3.5–4.2 (High lipophilicity, predicting excellent Blood-Brain Barrier penetration).[1][2]

  • pKa: ~9.0–10.0 (Basic amine, protonated at physiological pH).

Primary Therapeutic Target: Sigma-1 Receptor (σ1R)[1][2]

Mechanistic Rationale

The Sigma-1 receptor is an ER-resident chaperone protein involved in calcium signaling and cellular stress response.[1][2] The N-alkylated amine attached to a hydrophobic bulk (adamantane) and an aromatic region (benzodioxole) constitutes the classic "Sigma Pharmacophore."[1]

  • Binding Mode: The protonated nitrogen forms an electrostatic interaction with Asp126 in the σ1R binding pocket, while the adamantyl group occupies the primary hydrophobic sub-pocket.

  • Therapeutic Potential: Neuroprotection (Alzheimer’s, ALS), Depression, and Cognitive Enhancement.[1]

Signaling Pathway Visualization

The following diagram illustrates the putative mechanism of action where the compound acts as a σ1R agonist, preventing ER stress.

SigmaPathway Compound N-(2-adamantyl)-1,3-benzodioxol-5-amine Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding BiP BiP (GRP78) Sigma1->BiP Dissociation (Chaperone Activation) IP3R IP3 Receptor (Calcium Channel) Sigma1->IP3R Stabilization Survival Cell Survival / Neuroprotection BiP->Survival ER Stress Reduction Mitochondria Mitochondrial Calcium Uptake IP3R->Mitochondria Ca2+ Flux Normalization ROS ROS Production Mitochondria->ROS Inhibition ROS->Survival Prevention of Apoptosis

Caption: Putative signaling cascade.[1][2] The compound binds σ1R, dissociating it from BiP, stabilizing IP3R, and normalizing mitochondrial Ca2+ flux to prevent neurotoxicity.[1]

Secondary Therapeutic Target: P2X7 Receptor

Mechanistic Rationale

The P2X7 receptor is an ATP-gated ion channel key to inflammation (NLRP3 inflammasome activation).[1][2]

  • SAR Evidence: Adamantane-containing amides and amines are well-documented P2X7 antagonists (e.g., AstraZeneca's adamantyl-benzamides).[1][2] The bulky adamantyl group likely blocks the channel pore or binds to an allosteric site, preventing the conformational change required for pore dilation.

  • Therapeutic Potential: Neuropathic pain, Rheumatoid Arthritis, Neuroinflammation.[1]

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are prescribed.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for σ1R.[1][3]
  • Membrane Preparation:

    • Homogenize Guinea pig brain or HEK293 cells overexpressing hσ1R in ice-cold Tris-sucrose buffer.[1][2]

    • Centrifuge at 1000 x g (10 min) to remove debris; centrifuge supernatant at 40,000 x g (30 min) to pellet membranes.

    • Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Binding Reaction:

    • Total Binding: Incubate 100 µg membrane protein with 2 nM

      
       (specific σ1R radioligand).[1][2]
      
    • Non-Specific Binding (NSB): Include 10 µM Haloperidol.

    • Test: Incubate with N-(2-adamantyl)-1,3-benzodioxol-5-amine (10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: P2X7 Functional Dye Uptake Assay

Objective: Assess functional antagonism of the P2X7 pore.

  • Cell Culture: Use J774 mouse macrophages or HEK293-hP2X7 cells.[1][2]

  • Dye Loading: Resuspend cells in low-divalent cation buffer containing YO-PRO-1 (fluorescent DNA-binding dye, enters only via dilated P2X7 pores).[1][2]

  • Pre-treatment: Incubate cells with Test Compound (0.1, 1, 10 µM) for 30 minutes at 37°C.

  • Stimulation: Add BzATP (100 µM), a potent P2X7 agonist.

  • Measurement: Monitor fluorescence kinetics (Ex 490 nm / Em 530 nm) over 10 minutes.

  • Interpretation: A reduction in fluorescence uptake compared to vehicle control indicates P2X7 antagonism.

Comparative Data Summary

FeatureSigma-1 Receptor (σ1R)P2X7 ReceptorSerotonin Transporter (SERT)
Predicted Activity Agonist or AntagonistAntagonistReuptake Inhibitor (Weak)
Binding Domain Transmembrane / ER InterfaceExtracellular Allosteric SiteCentral Substrate Site
SAR Driver N-Adamantyl + AromaticBulky Adamantyl CageBenzodioxole Core
Therapeutic Indication Neuroprotection, DepressionAnti-inflammatory, PainMood Disorders
Likelihood Score High Medium-High Low (Steric hindrance)

References

  • Insilico Medicine. (2023). USP1 Inhibitor Summary and Preclinical Candidates. Retrieved from

  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity.[1][2][4] Russian Chemical Bulletin.[5] Retrieved from

  • PubChem. (2025).[6] N-(2-adamantyl)aniline Compound Summary. National Library of Medicine. Retrieved from

  • Karasawa, A., et al. (2002). P2X7 Receptor Antagonists: Adamantane Derivatives.[5][7][8] Journal of Medicinal Chemistry.[4][8] (Contextual grounding for Adamantyl-P2X7 SAR).

  • Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors.[1][2][9] Pharmacology & Therapeutics.[4] (Contextual grounding for Sigma-1 mechanism).

Sources

Structure-Activity Relationship (SAR) of Adamantyl Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantyl amines represent a privileged class of pharmacophores in medicinal chemistry, characterized by the unique lipophilic cage structure of adamantane (tricyclo[3.3.1.1


]decane). This guide analyzes the Structure-Activity Relationship (SAR) of these compounds, focusing on their dual utility as M2 ion channel blockers  (Influenza A) and NMDA receptor antagonists  (Neurology). By dissecting the steric, electronic, and physicochemical properties of the adamantane cage, the amine "head," and the linker region, we provide a blueprint for optimizing potency and pharmacokinetic profiles.

The Adamantane Scaffold: The "Lipophilic Bullet"

The adamantane cage is often termed a "lipophilic bullet" due to its ability to penetrate biological membranes and occupy hydrophobic pockets in proteins.

  • Lipophilicity: The cage significantly increases

    
    , facilitating Blood-Brain Barrier (BBB) crossing—critical for CNS indications like Parkinson's and Alzheimer's.
    
  • Steric Bulk: The rigid, globular shape (

    
    ) acts as a space-filler that can block ion channels physically.
    
  • Metabolic Stability: The bridgehead carbons are relatively resistant to metabolic oxidation compared to linear alkyl chains, though hydroxylation can occur.

Mechanism of Action & Pharmacology[1]

Antiviral Pathway: M2 Proton Channel Blockade

Adamantyl amines (e.g., Amantadine, Rimantadine) inhibit the Influenza A M2 proton channel, a tetrameric pore essential for viral uncoating.[1]

  • Mechanism: The amine group mimics the hydronium ion (

    
    ), binding to the His37  tetrad within the channel pore. The adamantane cage interacts with hydrophobic residues (Val27, Ala30) to stabilize the blockade.
    
  • Resistance: The S31N mutation enlarges the pore and alters hydrophobicity, rendering first-generation adamantanes ineffective.

CNS Pathway: NMDA Receptor Antagonism

In the CNS, compounds like Memantine act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2]

  • Mechanism: They bind to the

    
     site within the open ion channel.
    
  • Kinetics: Crucially, Memantine has a faster "off-rate" than high-affinity blockers (like MK-801), allowing it to block pathological excitotoxicity while preserving normal synaptic transmission.

Mechanistic Visualization

The following diagram illustrates the divergent signaling and blockade mechanisms.

MechanismPathways cluster_Viral Antiviral Pathway (Influenza A) cluster_CNS CNS Pathway (Neuroprotection) AdamantylAmine Adamantyl Amine (Pharmacophore) M2Channel M2 Proton Channel (Tetramer) AdamantylAmine->M2Channel Enter Pore NMDAR NMDA Receptor (Glutamate Gated) AdamantylAmine->NMDAR Open Channel Block His37 His37 Tetrad (Pore Sensor) M2Channel->His37 H-Bond / Mimic H3O+ Uncoating Viral Uncoating His37->Uncoating Blocks H+ Flow MgSite Mg2+ Binding Site (Channel Pore) NMDAR->MgSite Occupies Site Excitotoxicity Ca2+ Influx / Excitotoxicity MgSite->Excitotoxicity Modulates

Caption: Dual mechanistic pathways of adamantyl amines inhibiting viral uncoating (top) and neuronal excitotoxicity (bottom).

Detailed SAR Analysis

The biological activity is governed by three structural zones: the Cage , the Linker , and the Amine .

The Adamantane Cage (Lipophilic Core)[4][5]
  • Size & Shape: The 1-adamantyl group is optimal for the M2 channel pore size. Larger cages (e.g., diamantane) or smaller ones (norbornane) often show reduced affinity due to poor steric fit.

  • Substitutions (3,5-positions):

    • Unsubstituted (Amantadine): High antiviral potency (Wild Type), but lower selectivity in CNS.

    • Methylation (Memantine): Adding methyl groups at positions 3 and 5 (3,5-dimethyl) increases lipophilicity and alters the shape. This is critical for NMDA selectivity , improving the off-rate kinetics and reducing side effects compared to amantadine.

    • Hydroxylation: Introduction of -OH reduces lipophilicity (

      
      ) and can improve solubility but typically decreases BBB penetration.
      
The Linker (Chain Length)

The distance between the cage and the amine determines the depth of penetration into the channel.

  • Direct Attachment (

    
    ):  (e.g., Amantadine). Rigid positioning. High affinity for M2.
    
  • Alkyl Linkers (

    
    ):  (e.g., Rimantadine has a 
    
    
    
    branched linker).
    • Rimantadine (

      
      -methyl derivative) shows improved pharmacokinetic properties (longer half-life) compared to Amantadine due to the steric hindrance around the amine preventing rapid metabolism.
      
    • Lengthening the chain generally reduces NMDA affinity, as the amine cannot reach the specific binding site while the cage is anchored in the hydrophobic pocket.

The Amine (Polar Head)
  • Basicity (

    
    ):  The amine must be protonated at physiological pH to mimic ions (
    
    
    
    or
    
    
    ). A
    
    
    of 9-10.5 is typical.
  • Substitution:

    • Primary Amines (

      
      ): Generally most potent for M2 channel blockade (Amantadine).
      
    • Secondary/Tertiary Amines: Bulky substituents on the nitrogen often reduce activity due to steric clash with channel residues (e.g., His37 in M2). However, in NMDA antagonists, small alkyl groups can be tolerated.

Comparative Data Table
CompoundStructureTargetKey SAR FeatureClinical Status
Amantadine 1-AdamantylamineM2 / NMDAUnsubstituted cage; direct amine attachment.Approved (Parkinson's/Flu)
Rimantadine

-methyl-1-adamantanemethylamine
M2 ChannelBranched linker increases metabolic stability.Approved (Flu)
Memantine 3,5-dimethyl-1-adamantylamineNMDA / 5-HT33,5-dimethyl groups optimize kinetics (fast off-rate).Approved (Alzheimer's)
Tromantadine N-1-adamantyl-N-(2-dimethylaminoethoxy)acetamideHSV (Topical)Ether linker reduces CNS penetration (peripheral action).Approved (Topical antiviral)

*Note: Influenza efficacy is currently limited due to widespread S31N resistance.

Experimental Protocols

Synthesis: The Ritter Reaction Workflow

The most robust method for synthesizing primary adamantyl amines is the Ritter reaction, converting an alcohol or halide to an amide, followed by hydrolysis.

Protocol: Synthesis of 1-Acetamidoadamantane (Precursor)

  • Reagents: 1-Adamantanol (or 1-Bromoadamantane), Acetonitrile (

    
    ), Sulfuric Acid (
    
    
    
    ), Glacial Acetic Acid.
  • Setup: 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

  • Step 1 (Carbocation Formation): Dissolve 1-Adamantanol (10 mmol) in Acetonitrile (15 mL). Cool to 0°C.[3]

  • Step 2 (Addition): Add conc.

    
     (15 mmol) dropwise. The acid generates the stable tertiary adamantyl carbocation.
    
  • Step 3 (Nucleophilic Attack): The nitrile nitrogen attacks the carbocation. Warm to room temperature and stir for 2-4 hours.

  • Step 4 (Workup): Pour onto crushed ice. The resulting precipitate is the amide (1-acetamidoadamantane). Filter and recrystallize from ethanol.

  • Step 5 (Hydrolysis to Amine): Reflux the amide in NaOH/Ethylene Glycol (alkaline hydrolysis) or conc. HCl (acidic hydrolysis) for 12-24 hours to cleave the acetyl group.

SynthesisWorkflow Start Start: 1-Adamantanol Acid Add H2SO4 / CH3CN (Ritter Reaction) Start->Acid Carbocation Tertiary Carbocation Intermediate Acid->Carbocation Dehydration Amide Intermediate: N-Adamantyl Acetamide Carbocation->Amide Nitrile Attack + H2O Hydrolysis Reflux with NaOH/Glycol or HCl Amide->Hydrolysis Product Final Product: 1-Adamantyl Amine Hydrolysis->Product Deacetylation

Caption: Step-by-step synthetic workflow for converting adamantanol to adamantyl amine via the Ritter reaction.

Biological Assay: TEVC for M2 Channel Activity

To validate antiviral SAR, the Two-Electrode Voltage Clamp (TEVC) assay using Xenopus laevis oocytes is the gold standard.

  • Expression: Inject mRNA encoding the Influenza A M2 protein (WT or S31N mutant) into oocytes. Incubate for 2-3 days.

  • Perfusion: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch to low pH (pH 5.5) buffer to activate the proton channel. Observe inward current (

    
    ).
    
  • Inhibition: Apply the adamantyl amine candidate at varying concentrations (1-100 µM) in the low pH buffer.

  • Calculation: Measure the reduction in steady-state current. Calculate

    
     by plotting % inhibition vs. log[concentration].
    

Future Perspectives: Overcoming Resistance

The S31N mutation in the M2 channel presents a steric challenge; the channel pore becomes wider and more hydrophilic.

  • Spiro-Adamantanes: New SAR studies suggest that spiro-piperidine adamantane derivatives can re-establish binding in the S31N mutant by accessing the V27 pocket more effectively than amantadine.

  • Dual-Warhead Drugs: Hybrids linking adamantane (for channel targeting) with other antiviral pharmacophores (e.g., neuraminidase inhibitors) are under investigation to reduce resistance emergence.

References

  • Antiviral Mechanism: Wang, C., et al. (2013). "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." Proceedings of the National Academy of Sciences.

  • NMDA Receptor SAR: Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[4] Nature Reviews Drug Discovery.

  • Synthesis Protocol: Jirgensons, A., et al. (2000).[5] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis.

  • General Medicinal Chemistry: Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Clinical Pharmacology: Parsons, C. G., et al. (2007).[6] "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology.

Sources

Methodological & Application

Synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the novel secondary amine, N-(2-adamantyl)-1,3-benzodioxol-5-amine. The adamantane moiety is a key pharmacophore in medicinal chemistry, known for conferring desirable properties such as lipophilicity and metabolic stability, and has been incorporated into antiviral and central nervous system-acting drugs.[1][2] The 1,3-benzodioxole scaffold is also prevalent in numerous biologically active natural products and synthetic compounds. The combination of these two pharmacophores in the target molecule presents an interesting scaffold for investigation in drug discovery programs. This guide details a robust and efficient synthesis protocol via reductive amination, providing in-depth explanations of the reaction mechanism, experimental setup, purification, and characterization of the final product.

Introduction: The Rationale for Synthesis

The synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine is driven by the unique combination of two well-established pharmacophoric groups. The bulky, rigid, and lipophilic adamantyl cage can influence a molecule's interaction with biological targets and improve its pharmacokinetic profile.[2] The 1,3-benzodioxole ring system, a common feature in natural products, is known to interact with various enzymes and receptors. The targeted secondary amine linkage provides a flexible connection point for these two key fragments.

The most logical and widely employed method for the synthesis of such secondary amines is reductive amination .[3][4][5] This powerful reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[3]

This protocol will focus on the reductive amination of 2-adamantanone with 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline).

Reaction Scheme and Mechanism

The synthesis proceeds in two key steps within a single pot:

  • Imine Formation: The amine (1,3-benzodioxol-5-amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (2-adamantanone). This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic. Subsequent dehydration leads to the formation of a Schiff base (imine).

  • Reduction: A reducing agent, selective for the imine double bond, is then used to reduce the imine to the final secondary amine product.

Reductive Amination cluster_reactants Reactants cluster_product Product Adamantanone 2-Adamantanone Imine Imine Intermediate Adamantanone->Imine + 1,3-Benzodioxol-5-amine - H2O Benzodioxolamine 1,3-Benzodioxol-5-amine ReducingAgent [H] (Reducing Agent) Product N-(2-adamantyl)-1,3-benzodioxol-5-amine Imine->Product + [H]

Figure 1: General workflow for the reductive amination synthesis.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Adamantanone≥98%Sigma-Aldrich
1,3-Benzodioxol-5-amine≥97%Sigma-AldrichAlso known as 3,4-methylenedioxyaniline
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Sigma-AldrichMild and selective reducing agent.[3]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Acetic AcidGlacialFisher ScientificActs as a catalyst for imine formation.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Diethyl EtherACS GradeFor trituration/crystallization.
HexanesACS GradeFor trituration/crystallization.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Procedure

Experimental_Workflow start Start reactants 1. Combine 2-adamantanone, 1,3-benzodioxol-5-amine, and acetic acid in anhydrous DCM under inert atmosphere. start->reactants stir1 2. Stir at room temperature for 1-2 hours. reactants->stir1 add_reductant 3. Add Sodium triacetoxyborohydride in portions. stir1->add_reductant stir2 4. Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC. add_reductant->stir2 quench 5. Quench the reaction with saturated NaHCO₃ solution. stir2->quench extract 6. Extract the aqueous layer with DCM (3x). quench->extract combine_dry 7. Combine organic layers and dry over MgSO₄. extract->combine_dry filter_concentrate 8. Filter and concentrate under reduced pressure. combine_dry->filter_concentrate purify 9. Purify the crude product by column chromatography or recrystallization. filter_concentrate->purify characterize 10. Characterize the final product (NMR, MS, IR). purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-adamantanone (1.0 g, 6.66 mmol, 1.0 equiv) and 1,3-benzodioxol-5-amine (0.91 g, 6.66 mmol, 1.0 equiv). Dissolve the solids in anhydrous dichloromethane (DCM, 30 mL) under an argon or nitrogen atmosphere.

  • Imine Formation: Add glacial acetic acid (0.38 mL, 6.66 mmol, 1.0 equiv) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.12 g, 10.0 mmol, 1.5 equiv) in small portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting materials and the formation of the product by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by one of the following methods:

    • Column Chromatography: Purify on a silica gel column using a gradient of hexanes and ethyl acetate as the eluent.

    • Trituration/Recrystallization: Triturate the crude solid with cold diethyl ether or a mixture of diethyl ether and hexanes to induce crystallization and remove soluble impurities. The resulting solid can be collected by filtration and washed with a small amount of cold solvent.

Characterization of N-(2-adamantyl)-1,3-benzodioxol-5-amine

The purified product should be a white to off-white solid. The structure and purity should be confirmed by the following analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the adamantyl protons (a series of multiplets in the aliphatic region), the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring (a singlet around 5.9-6.0 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals corresponding to the carbons of the adamantyl cage, the aromatic and dioxole carbons of the benzodioxole moiety.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.

  • FT-IR (ATR): Look for characteristic absorption bands for the N-H stretch (around 3400-3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretches of the dioxole ring.

Trustworthiness and Self-Validation

The reliability of this protocol is based on the well-established principles of reductive amination chemistry.[3][4][5] The choice of sodium triacetoxyborohydride as the reducing agent is crucial; it is a mild and selective reagent that reduces the imine intermediate in the presence of the unreacted ketone, minimizing side reactions.[3] The progress of the reaction should be diligently monitored by TLC to ensure complete conversion and to identify any potential side products. The final characterization by NMR, MS, and IR provides a robust validation of the product's identity and purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine. The described reductive amination procedure is efficient and high-yielding, making it suitable for the preparation of this novel compound for further investigation in medicinal chemistry and drug discovery. The in-depth explanation of the methodology and the detailed characterization plan ensure that researchers can confidently reproduce this synthesis and validate the integrity of the final product.

References

  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2531-2537. [Link]

  • Padrón, J. M., et al. (2011). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Molecules, 16(5), 3957-3971. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Bagryanskaya, I. Y., & Sagdeev, R. Z. (2015). Adamantyl-Substituted Aminoxyls. The Journal of Organic Chemistry, 80(15), 7514–7521. [Link]

  • PubChem. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Rojas, H., et al. (2018). (E)-1-(2-Aminophenyl)-3-(benzo[d][6][7]dioxol-5-yl)prop-2-en-1-one. Molbank, 2018(2), M987. [Link]

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-glycinol compound with N-(1,3-benzodioxol-5-yl)-glycinol. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Kumar, M. P., et al. (2023). Adamantane-based drugs and their scaffolds. Drug Discovery Today, 28(11), 103753. [Link]

  • Prickett, J. E., & Spraul, C. W. (1968). U.S. Patent No. 3,391,142. Washington, DC: U.S.
  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • France, S. P., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(16), 4473–4486. [Link]

  • Duncton, M. A. J., et al. (2011). Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. Journal of the American Chemical Society, 133(43), 17294–17304. [Link]

  • Matassini, C., et al. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(3), 196-220. [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-157. [Link]

Sources

Application Note: Storage and Stability Guidelines for Benzodioxole Amine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a definitive technical framework for the preparation, storage, and stability verification of benzodioxole amine solutions (e.g., MDMA, MDA, MDEA, and related pharmaceutical intermediates). Benzodioxole amines present a unique stability profile due to the dual susceptibility of the methylenedioxy ring to electrophilic attack and the amine side chain to oxidation and carbamate formation. This guide details protocols to mitigate oxidative degradation, solvent evaporation, and photochemical instability, ensuring the integrity of reference standards used in forensic and pharmaceutical analysis.

Introduction: The Chemical Stability Matrix

Benzodioxole amines consist of a methylenedioxybenzene ring fused to an amine-containing alkyl chain. Their stability is governed by two competing chemical vulnerabilities:

  • The Amine Moiety (Nitrogen Instability):

    • Oxidation: Primary and secondary amines are susceptible to N-oxidation, particularly in solution over time.

    • Carbamylation: Free base amines rapidly absorb atmospheric CO₂ to form carbamate salts (white crusts), altering gravimetric accuracy.

    • Schiff Base Formation: Primary amines (e.g., MDA) react with ketonic or aldehydic solvents (e.g., acetone, acetaldehyde impurities) to form imines.

  • The Benzodioxole Ring (Aromatic Instability):

    • While generally robust, the methylenedioxy bridge is acid-labile. Exposure to strong mineral acids at elevated temperatures can cleave the ring to form catechols, a degradation pathway often overlooked in standard storage protocols.

Critical Stability Factors
FactorImpact on Benzodioxole AminesMitigation Strategy
Light (UV/Vis) Photo-oxidation of the amine; radical formation on the aromatic ring.Store in amber Class A borosilicate glass.
Temperature Accelerates N-oxidation and solvent evaporation.Store at -20°C (Long-term) or 4°C (Working).[1][2]
Atmosphere CO₂ absorption (Carbamates); O₂ (Oxidation).Headspace flush with Argon or Nitrogen (N₂).
Solvent Choice Reactive solvents (Ketones/Aldehydes) destroy the amine.Use Methanol (LC/GC compatible) or Acetonitrile.
Matrix Biological matrices (blood/urine) induce enzymatic breakdown.Isolate immediately; store as neat standard or solvent solution.

Mechanism of Instability (Visualization)

The following diagram illustrates the primary degradation pathways that must be inhibited during storage.

BenzodioxoleDegradation Start Benzodioxole Amine (Solution) Oxidation N-Oxidation (N-OH / N-Oxide) Start->Oxidation slow reaction Carbamate Carbamate Formation (Solid Precipitate) Start->Carbamate Free Base Only Schiff Schiff Base (Imine Formation) Start->Schiff Primary Amines Concentration Concentration Error (False High) Start->Concentration Solvent Loss O2 Oxygen (Air) O2->Oxidation CO2 CO2 (Air) CO2->Carbamate Ketone Ketone Solvents (e.g., Acetone) Ketone->Schiff Heat Evaporation (Volatile Solvent) Heat->Concentration

Figure 1: Primary degradation and error pathways for benzodioxole amines in solution. Red nodes indicate chemical degradation; yellow indicates physical concentration errors.

Protocol 1: Preparation of Reference Stock Solutions

Objective: Create a stable, verified stock solution (typically 1.0 mg/mL) suitable for long-term storage.

Reagents & Equipment:

  • Benzodioxole Amine Reference Standard (Salt form preferred, e.g., HCl).

  • Solvent: HPLC-grade Methanol (MeOH) is the gold standard. It minimizes volatility compared to acetonitrile and prevents Schiff base formation.

  • Class A Volumetric Flasks (Amber).

  • Analytical Balance (0.01 mg readability).

Procedure:

  • Salt Correction Calculation: Most benzodioxole amines are supplied as Hydrochloride (HCl) salts for solid stability. You must correct for the free base content if the target concentration is "as free base."

    
    
    Example (MDMA): MW Base = 193.25; MW HCl = 229.70. Factor = 1.19. To get 10 mg free base, weigh 11.9 mg HCl salt.
    
  • Dissolution:

    • Weigh the standard directly into a weighing boat, then transfer quantitatively to the amber volumetric flask.

    • Fill to 80% volume with Methanol.

    • Sonicate for 5 minutes to ensure complete dissolution (salts may dissolve slowly in organic solvents).

    • Equilibrate to 20°C before filling to the mark.

  • Homogenization:

    • Invert the flask 10-15 times. Do not use a vortex mixer with an open top to avoid solvent evaporation.

  • Aliquoting (Critical Step):

    • Never store the bulk solution in the volumetric flask.

    • Dispense into 1.5 mL or 2.0 mL amber HPLC vials with PTFE-lined screw caps.

    • Inert Gas Flush: Gently blow a stream of Nitrogen or Argon into the headspace of each vial for 5-10 seconds before immediately sealing. This displaces O₂ and CO₂.

Protocol 2: Storage and Handling Lifecycle

Objective: Maximize shelf-life through rigorous environmental control.

Storage Conditions:

  • Long-Term (>30 days): -20°C (± 5°C). Dark.

  • Short-Term (<30 days): 2°C to 8°C (Refrigerator). Dark.

  • Transport: Dry ice or frozen gel packs.

Handling Workflow:

  • Thawing: Allow the vial to reach room temperature (20-25°C) naturally before opening. Opening a cold vial causes condensation of atmospheric moisture inside the solution, leading to hydrolysis or dilution.

  • Mixing: Invert gently.

  • Usage: Withdraw the required volume.

  • Resealing: If the vial is not single-use, re-flush the headspace with Nitrogen before returning to storage.

Storage Workflow Diagram

StorageWorkflow Prep Prepare Stock (MeOH) Class A Glassware Aliquot Aliquot into Amber Vials (Single Use Preferred) Prep->Aliquot Flush Nitrogen Flush Headspace Aliquot->Flush Seal Seal with PTFE-Lined Cap Flush->Seal Freeze Store at -20°C Seal->Freeze Use Thaw to Room Temp (Unopened) Freeze->Use When needed Analyze Analytical Use Use->Analyze Analyze->Freeze Re-flush required

Figure 2: Optimal storage workflow ensuring inert atmosphere and thermal stability.

Protocol 3: Stability Verification (QC)

Objective: Validate that the stored solution has not degraded or concentrated due to evaporation.

Frequency: Every 6 months for frozen stocks; Monthly for refrigerated working solutions.

Methodology (GC-MS or HPLC-UV):

  • Visual Inspection: Check for precipitate (salts/carbamates) or volume loss (evaporation).

  • Quantitative Check:

    • Inject the stored sample alongside a freshly prepared reference standard (or a certified reference material ampoule opened immediately prior).

    • Acceptance Criteria: The area response ratio must be within 98.0% – 102.0% of the fresh standard.

  • Purity Check:

    • Examine the chromatogram for new peaks.

    • GC-MS Specific: Look for peaks at M+16 (N-oxide) or M-14 (Demethylation products, though rare in storage).

    • HPLC Specific: Look for early-eluting peaks (hydrolysis products).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Concentration > 102% Solvent Evaporation.Discard vial. Check cap tightness on remaining stock.
Concentration < 98% Degradation or Adsorption.Check for precipitation. Verify if glass was silanized (amines can adsorb to active glass sites).
Extra Peak (GC) Thermal degradation in injector.Lower injector temp. Ensure liner is clean (deactivated).
White Crust on Cap Carbamate formation.Standard was likely free base exposed to air. Switch to HCl salt form.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[3] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. ST/NAR/34. [Link]

  • Peters, F. T. (2007). Stability of analytes in forensic toxicology: A review. Forensic Science International, 165(2-3), 216-224. [Link]

  • World Health Organization (WHO). (2019). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1019, Annex 3. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Part IV - Quality Assurance. [Link]

  • Clauwaert, K. M., et al. (2001). Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures.[1][4] Forensic Science International, 124(1), 36-42.[4] [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of N-(2-adamantyl)-1,3-benzodioxol-5-amine and Structurally Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-(2-adamantyl)-1,3-benzodioxol-5-amine is presumed to be a novel chemical entity (NCE) for the purpose of this guide, as no specific preclinical data is publicly available. The following application notes and protocols are therefore provided as a comprehensive framework for the initial in vivo evaluation of this, or structurally similar, novel adamantane and benzodioxole-containing compounds. All described procedures should be adapted based on emerging data and conducted in strict accordance with institutional and national animal welfare guidelines.

Introduction: A Strategic Approach to a Novel Chemical Entity

The compound N-(2-adamantyl)-1,3-benzodioxol-5-amine integrates two pharmacologically significant moieties: the adamantane cage and the 1,3-benzodioxole ring. The adamantane group is known to confer high lipophilicity and metabolic stability, and is a key component in approved drugs with antiviral and neurological activity.[1] The 1,3-benzodioxole scaffold is present in numerous psychoactive and pharmacologically active compounds. The combination of these structural features suggests a potential for activity within the central nervous system or as a modulator of metabolic or inflammatory pathways.

Given the novelty of this specific molecular structure, a systematic and iterative preclinical development program is essential to characterize its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile.[2] This guide provides a foundational workflow for researchers initiating in vivo studies, emphasizing the rationale behind each experimental step to ensure robust and translatable data generation.

Part 1: Initial Characterization and Formulation Development

The first critical step in any in vivo study is to ensure the test article can be reliably and consistently administered. The physicochemical properties of N-(2-adamantyl)-1,3-benzodioxol-5-amine, particularly its solubility, will dictate the formulation strategy. Given the lipophilic nature of the adamantane moiety, poor aqueous solubility is anticipated.[3]

Physicochemical Assessment

A preliminary assessment of solubility in common pharmaceutical vehicles is required. This will inform the selection of an appropriate formulation for initial toxicity and pharmacokinetic studies.

Formulation Strategy for Poorly Soluble Compounds

For compounds with low aqueous solubility, several formulation strategies can be employed to achieve adequate bioavailability for preclinical studies.[4][5] The choice of formulation should be guided by the intended route of administration and the dose range to be explored.

  • Suspensions: Micronized compound suspended in an aqueous vehicle (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose) is a common starting point for oral and sometimes parenteral administration.

  • Solutions: If the compound is soluble in biocompatible organic solvents, a solution can be prepared. However, the potential toxicity of the solvent itself must be considered.[3]

  • Amorphous Solid Dispersions (ASDs): For later-stage development, techniques like spray-dried dispersion (SDD) or hot-melt extrusion (HME) can create amorphous forms of the drug with enhanced solubility and bioavailability.[5]

Protocol 1: Preparation of a Suspension for Oral Gavage

  • Micronization: If necessary, reduce the particle size of N-(2-adamantyl)-1,3-benzodioxol-5-amine using a mortar and pestle or a jet mill to improve suspension homogeneity and dissolution rate.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

  • Suspension Formulation: Wet the micronized compound with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while stirring or sonicating to achieve a uniform suspension at the desired concentration.

  • Homogeneity and Stability: Visually inspect the suspension for uniformity. For longer-term studies, the stability of the suspension should be assessed.

Part 2: Toxicity and Dose Range Finding Studies

Prior to efficacy studies, it is crucial to determine the safety profile and the maximum tolerated dose (MTD) of the compound. These studies are typically conducted in rodents (mice or rats) and inform the dose selection for subsequent pharmacokinetic and pharmacodynamic evaluations.[6][7]

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.[7] A common approach is a dose escalation study.[8]

Protocol 2: Acute MTD Study in Mice (Oral Administration)

  • Animal Model: Use a standard outbred mouse strain (e.g., CD-1 mice), with an equal number of males and females.

  • Dose Selection: Based on in vitro cytotoxicity data or data from structurally similar compounds, select a starting dose. A common approach is a dose-doubling escalation (e.g., 10, 20, 40, 80, 160 mg/kg).[8]

  • Dosing and Observation:

    • Administer a single oral dose of the formulated compound to groups of 3 mice per dose level.

    • Observe animals continuously for the first 4 hours post-dosing, and then daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, and grooming.

    • Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[8]

  • Endpoint: The MTD is the highest dose at which no mortality and no more than a 10-15% reduction in body weight is observed, with any clinical signs of toxicity being transient and fully reversible.[6]

Part 3: Pharmacokinetic (PK) Profiling

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9] This information is vital for understanding the drug's exposure at the target site and for designing effective dosing regimens for efficacy studies.

Single-Dose PK Study in Rodents

A typical single-dose PK study involves both intravenous (IV) and oral (PO) administration to determine key parameters like bioavailability, clearance, and half-life.[10]

Protocol 3: Single-Dose PK Study in Rats

  • Animal Model: Use Sprague-Dawley or Wistar rats, with jugular vein cannulation for serial blood sampling if possible.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[10]

  • Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze the plasma concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Part 4: Pharmacodynamic (PD) and Efficacy Studies

Based on the structural motifs of N-(2-adamantyl)-1,3-benzodioxol-5-amine, several therapeutic areas could be explored. The choice of animal model is critical and should be hypothesis-driven.[11]

Potential Therapeutic Areas and Corresponding Animal Models
  • Neuropharmacology: The adamantane moiety is present in drugs targeting the central nervous system.[12][13]

    • Animal Models: Models of Parkinson's disease (e.g., MPTP-induced), Alzheimer's disease, or seizure models could be considered.[13][14]

  • Metabolic Disease: Some adamantane derivatives have shown efficacy in models of diabetes.[15][16]

    • Animal Models: Diet-induced obesity (DIO) mice or genetically modified models like db/db or ob/ob mice could be used to assess effects on glucose tolerance and insulin sensitivity.[16][17][18]

  • Anti-inflammatory Activity:

    • Animal Models: Acute inflammation models like carrageenan-induced paw edema or LPS-induced systemic inflammation are suitable for initial screening.[19][20][21][22]

Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Dosing: Administer the test compound orally at various doses (e.g., 10, 30, 100 mg/kg) 1 hour before the carrageenan injection. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Part 5: Visualization and Workflow Diagrams

Diagram 1: Preclinical Development Workflow for a Novel Chemical Entity

Preclinical_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Safety and IND-Enabling Formulation Formulation Development MTD Maximum Tolerated Dose Study Formulation->MTD Informs dose range PK Pharmacokinetics (PK) MTD->PK Defines upper dose limit PD Pharmacodynamics (PD) / Efficacy PK->PD Guides dose regimen Tox Toxicology Studies PD->Tox Provides efficacy data IND IND Submission Tox->IND Safety data package

Caption: A generalized workflow for the preclinical development of a novel chemical entity.

Diagram 2: Decision Tree for Animal Model Selection

Model_Selection Start Hypothesized Mechanism of Action CNS CNS Activity? Start->CNS Metabolic Metabolic Effects? CNS->Metabolic No NeuroModel Neurodegeneration or Seizure Models (e.g., MPTP, Scopolamine) CNS->NeuroModel Yes Inflammation Anti-inflammatory? Metabolic->Inflammation No MetabolicModel Metabolic Syndrome Models (e.g., DIO, db/db mice) Metabolic->MetabolicModel Yes InflamModel Acute/Chronic Inflammation Models (e.g., Carrageenan, LPS) Inflammation->InflamModel Yes

Caption: A decision-making framework for selecting appropriate in vivo models.

References

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]

  • Trivedi, R. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Liew, Y. K., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13(65). Retrieved from [Link]

  • Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (1992). Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. National Academies Press (US). Retrieved from [Link]

  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • ResearchGate. (2022, May 30). How to decide a dose for mice if the doses are not available in any literature. Retrieved from [Link]

  • Jo, E., et al. (2022). Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials. Toxics, 10(12), 717. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • King, A. J. F. (2010). Mouse models of the metabolic syndrome. Disease Models & Mechanisms, 3(3-4), 155-162. Retrieved from [Link]

  • Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery. Retrieved from [Link]

  • Cytel. (2025, November 18). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • NAMSA. (2026, January 27). Understanding FDA Preclinical Animal Study Requirements for Medical Devices. Retrieved from [Link]

  • Springer. (2016, January 12). Animal models of metabolic syndrome: a review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • Bentham Science. (n.d.). The Preclinical Testing Strategy for the Development of Novel Chemical Entities for the Treatment of Asthma. Retrieved from [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Water-Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Aragen. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. (n.d.). Retrieved from [Link]

  • Bhatt, H. D., et al. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Journal of Experimental Pharmacology, 14, 57-67. Retrieved from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Biobide. (n.d.). How to Choose an Animal Model in Research. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters for mice, rats, and dogs obtained by the.... Retrieved from [Link]

  • Medical Device Courses. (2024, September 22). Key factors to consider while selecting appropriate animal models for pre-clinical research to develop therapies for neurological disorders. Retrieved from [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Prime Scholars. (2021, November 30). Drug Development Based on New Chemical Entities. Retrieved from [Link]

  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Retrieved from [Link]

  • Frontiers. (2026, February 13). Editorial: Model organisms in neuropharmacology 2024. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 8). New insights in animal models of neurotoxicity-induced neurodegeneration. Retrieved from [Link]

  • Xia & He Publishing Inc. (n.d.). Inducing Agents for Alzheimer's Disease in Animal Models. Retrieved from [Link]

  • Pharmaron. (n.d.). Preclinical Models For Novel Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2022, December 16). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3391142A - Adamantyl secondary amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to improve your synthetic yield and obtain a high-purity product.

Overview of Synthetic Strategies

The synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine involves the formation of a C-N bond between the bulky secondary amine, 2-aminoadamantane, and an aryl halide, 5-bromo-1,3-benzodioxole. The sterically hindered nature of 2-aminoadamantane presents a significant challenge for this transformation. The two primary and most effective methods for achieving this synthesis are the Buchwald-Hartwig amination and reductive amination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1][2] It is often the method of choice for coupling sterically hindered amines with aryl halides.[3] The reaction's success is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent.

  • Reductive Amination: This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine.[4][5] For the synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine, this would involve the reaction of 2-aminoadamantane with 1,3-benzodioxole-5-carbaldehyde (piperonal), followed by reduction. This can be a viable one-pot reaction under the right conditions.[6]

This guide will primarily focus on the Buchwald-Hartwig amination, as it is a highly adaptable and commonly employed method for this class of compounds.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

Below is a detailed, step-by-step protocol for the synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine via Buchwald-Hartwig amination. This protocol is a robust starting point, but optimization may be necessary depending on the specific laboratory conditions and reagent purity.

Experimental Protocol

Reaction Scheme:

Materials:

  • 5-Bromo-1,3-benzodioxole

  • 2-Aminoadamantane hydrochloride (or free base)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G4[7]

  • A suitable phosphine ligand (e.g., BrettPhos)

  • A strong, non-nucleophilic base (e.g., Potassium phosphate tribasic (K₃PO₄))[7]

  • Anhydrous, degassed solvent (e.g., tert-Butanol)[7]

  • An inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add 5-bromo-1,3-benzodioxole (1.0 equiv), 2-aminoadamantane hydrochloride (1.2 equiv), BrettPhos Pd G4 (0.02 equiv), additional BrettPhos ligand (0.02 equiv), and K₃PO₄ (2.5 equiv) to an oven-dried Schlenk tube or a sealed vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed tert-butanol to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-1,3-benzodioxole.

  • Reaction Conditions: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (L2Pd(II)(Ar)X) Pd(0)L2->Oxidative_Addition Ar-X Ligand_Exchange Amine Coordination (L2Pd(II)(Ar)(NHR'))+ Oxidative_Addition->Ligand_Exchange + R'NH2 - X- Deprotonation Amido Complex (L2Pd(II)(Ar)(NR')) Ligand_Exchange->Deprotonation + Base - Base-H+ Product N-Aryl Amine Product Deprotonation->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine and provides actionable solutions.

Q1: I am observing very low or no conversion of my starting materials. What could be the problem?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active catalyst may not have formed correctly from the Pd(II) precursor, or the catalyst may have been deactivated by oxygen.Ensure all reagents and solvents are properly degassed and the reaction is performed under a strict inert atmosphere (Ar or N₂). Consider using a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst.[8]
Inappropriate Ligand The chosen phosphine ligand may not be suitable for coupling a sterically hindered secondary amine.For bulky secondary amines like 2-aminoadamantane, sterically demanding and electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often more effective.[2]
Insufficient Base Strength The base may not be strong enough to deprotonate the amine or the palladium-amine complex, which is a crucial step in the catalytic cycle.[9]Use a stronger base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). However, be mindful of the functional group tolerance of your substrates with these stronger bases.[2]
Low Reaction Temperature The reaction may require higher thermal energy to overcome the activation barrier, especially with challenging substrates.Gradually increase the reaction temperature in increments of 10-20 °C. Solvents with higher boiling points like toluene or dioxane can be used if higher temperatures are needed.
Q2: My reaction is incomplete, and I see both starting materials and product in the crude mixture. What should I do?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time The reaction may be slow due to the steric hindrance of the substrates.Extend the reaction time and monitor the progress by TLC or LC-MS until no further conversion is observed.
Catalyst Decomposition The catalyst may be degrading over the course of the reaction, leading to a stall.Add a fresh portion of the catalyst and ligand to the reaction mixture.
Reagent Stoichiometry An incorrect ratio of amine to aryl halide can lead to incomplete conversion.Ensure an excess of the amine (1.1-1.5 equivalents) is used to drive the reaction to completion.
Q3: I am observing a significant amount of a side product that appears to be the hydrodehalogenated starting material (1,3-benzodioxole). Why is this happening?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
β-Hydride Elimination A competing side reaction where the palladium-amido intermediate undergoes β-hydride elimination can lead to the formation of the hydrodehalogenated arene and an imine.[1]This side reaction is more prevalent with certain ligand and base combinations. Switching to a different ligand system, such as one with bidentate phosphines like BINAP or DPPF, can sometimes suppress this pathway.[1]
Presence of Water Traces of water in the reaction mixture can lead to the hydrolysis of intermediates and promote hydrodehalogenation.Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.
Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Co-eluting Impurities The product and unreacted starting materials or side products may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve separation. If co-elution persists, consider preparative HPLC for higher purity.[10]
Product is an Oil The final product may not be a crystalline solid, making recrystallization difficult.If the product is a free base, it can be converted to its hydrochloride salt by treating a solution of the amine with HCl in ether. The resulting salt is often a crystalline solid that can be purified by recrystallization.[11] The free base can be regenerated by treatment with a mild base.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Inertness Check Inert Atmosphere and Reagent Purity Start->Check_Inertness Inert_OK Inertness OK? Check_Inertness->Inert_OK Fix_Inertness Improve Inert Conditions (Degas Solvents, Use Glovebox) Inert_OK->Fix_Inertness No Check_Catalyst Evaluate Catalyst System Inert_OK->Check_Catalyst Yes Fix_Inertness->Check_Catalyst Catalyst_OK Catalyst/Ligand Appropriate? Check_Catalyst->Catalyst_OK Change_Ligand Switch to Bulky Biarylphosphine Ligand (e.g., BrettPhos, RuPhos) Catalyst_OK->Change_Ligand No Check_Base Assess Base Strength Catalyst_OK->Check_Base Yes Change_Ligand->Check_Base Base_OK Base Strong Enough? Check_Base->Base_OK Change_Base Use Stronger Base (e.g., NaOt-Bu, LHMDS) Base_OK->Change_Base No Increase_Temp Increase Reaction Temperature Base_OK->Increase_Temp Yes Change_Base->Increase_Temp Optimize_Stoichiometry Optimize Reagent Ratios Increase_Temp->Optimize_Stoichiometry End Improved Yield Optimize_Stoichiometry->End

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst should I choose?

Q: How do I choose the right ligand?

A: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For sterically demanding substrates like 2-aminoadamantane, bulky, electron-rich biaryl monophosphine ligands are generally the most effective.[2] These ligands promote the reductive elimination step and can help to prevent side reactions. A good starting point is to screen a few different ligands, such as BrettPhos, RuPhos, and XPhos, on a small scale to identify the optimal one for your specific reaction.

Q: What is the role of the base, and which one should I use?

A: The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine, which allows it to coordinate to the palladium center.[9] For the coupling of secondary amines, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a very effective base, but it is not compatible with base-sensitive functional groups.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder alternatives that are often effective, especially at higher temperatures.[9]

Q: Can I use a different solvent?

A: Yes, while tert-butanol is a good starting point, other solvents can be used. Toluene and dioxane are common solvents for Buchwald-Hartwig aminations and can be heated to higher temperatures.[9] The choice of solvent can influence the solubility of the reagents and intermediates, which can affect the reaction rate and yield. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

Q: How can I confirm the identity and purity of my final product?

A: The identity of N-(2-adamantyl)-1,3-benzodioxol-5-amine can be confirmed using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will provide information about the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1. Synthesis of N-aryl-substituted adamantan-1-amines II-X a. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 15, 2026, from [Link]

  • Norwegian Journal of development of the International Science. (2025). Synthesis of Adamantyl-Containing Amid Alkyling Age. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Retrieved February 15, 2026, from [Link]

  • MDPI. (2016). (E)-1-(2-Aminophenyl)-3-(benzo[d][1][12]dioxol-5-yl)prop-2-en-1-one. Retrieved February 15, 2026, from [Link]

  • PMC. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved February 15, 2026, from [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved February 15, 2026, from [Link]

  • MPG.PuRe. (n.d.). A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blo. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024). How to purify Benzylamine?. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting solubility issues with N-(2-adamantyl)-1,3-benzodioxol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Precipitation in DMSO

Executive Summary: The Molecular Challenge

You are likely encountering difficulties with N-(2-adamantyl)-1,3-benzodioxol-5-amine because of its "Janus-faced" physicochemical properties.

  • The Adamantyl Cage: This bulky, diamondoid structure is highly lipophilic (hydrophobic).[1] It drives strong crystal lattice packing, requiring significant energy to break apart (high lattice energy).

  • The Benzodioxole-Amine: While the amine offers a potential hydrogen-bonding site, the planar benzodioxole ring contributes to π-stacking interactions, further stabilizing the solid state.

The Result: This compound fights to stay in a solid crystal lattice. While soluble in pure organic solvents, it is hypersensitive to water contamination (antisolvent effect) and temperature drops , leading to the "crashing out" phenomenon you are observing.

Part 1: Initial Dissolution (Making the Stock)

User Issue: "I added DMSO, but the solution remains cloudy or has floating particulates."

Root Cause: Lattice Energy Barrier

The solvent molecules (DMSO) have not yet overcome the intermolecular forces holding the adamantyl crystals together. This is a kinetic issue, not necessarily a thermodynamic solubility limit.

Troubleshooting Protocol
StepActionScientific Rationale
1 Verify DMSO Quality CRITICAL: Use anhydrous DMSO (≥99.9%). DMSO is hygroscopic; even 1-2% water absorption from the air acts as an antisolvent for adamantane derivatives [1].
2 Vortexing Vigorous vortexing (30-60 sec) increases surface area contact between solvent and solute.
3 Sonicate If vortexing fails, sonicate in a water bath for 5-10 minutes. Ultrasonic cavitation creates micro-jets that physically disrupt the crystal lattice.
4 Thermal Assist Heat the solution to 37°C - 45°C . Warning: Do not exceed 60°C to avoid thermal degradation of the benzodioxole moiety. Heat increases the kinetic energy of the solvent, helping it penetrate the crystal lattice.
5 Visual Check Hold the vial against a light source. Any "shimmering" or refraction indicates undissolved micro-crystals.
Visual Guide: Dissolution Decision Tree

DissolutionWorkflow Start Start: Solid Compound + DMSO Vortex Vortex (60s) Start->Vortex Check1 Visual Inspection: Cloudy? Sonicate Sonicate (10 min) Check1->Sonicate Yes Heat Heat to 40°C Check1->Heat Still Cloudy Success Clear Solution (Ready for Use) Check1->Success No AddVol Add more DMSO (Dilute Stock) Check1->AddVol Persistent Solids Vortex->Check1 Sonicate->Check1 Heat->Check1 Fail Precipitate Persists AddVol->Vortex

Caption: Step-by-step workflow for solubilizing stubborn lipophilic compounds in DMSO.

Part 2: Storage & Stability (Preventing Re-precipitation)

User Issue: "My stock solution was clear yesterday, but after freezing, it has crystals at the bottom."

Root Cause: The Freeze-Thaw Trap

DMSO freezes at 18.5°C . When you freeze a stock solution:

  • Pure DMSO freezes first.

  • The remaining liquid becomes super-saturated with your compound.

  • The compound is forced out of solution (precipitates).[2][3]

  • Upon thawing, the compound does not automatically re-dissolve because the crystal lattice has reformed (Ostwald Ripening) [2].

FAQ: Storage Best Practices

Q: How should I store the stock? A: Store in single-use aliquots (e.g., 20-50 µL) at -20°C. This eliminates repeated freeze-thaw cycles.

Q: It precipitated after thawing. Is it ruined? A: Likely not. Repeat the Sonication + Heat (37°C) cycle described in Part 1. Do not use the solution until it is perfectly clear; otherwise, your concentration will be unknown.

Q: Can I store it at 4°C? A: NO. DMSO solidifies at 18.5°C. A fridge (4°C) will freeze it slowly, promoting the growth of large, hard-to-dissolve crystals. Keep it at Room Temperature (if stable for short term) or -20°C (long term).

Part 3: Biological Application (The "Crash-Out")

User Issue: "When I add my DMSO stock to cell culture media or buffer, it instantly turns milky white."

Root Cause: The Antisolvent Effect

This is the most common failure point for adamantane derivatives.

  • Mechanism: Your compound is hydrophobic.[1][2][4] It dissolves in DMSO because DMSO is organic.

  • The Event: When you dilute into media (water), the water molecules strip away the DMSO shell. The adamantyl groups immediately aggregate to escape the water, causing precipitation [3].

The "Crash-Out" Mechanism

CrashOut Solvated Compound in DMSO (Stable Solvation Shell) Mixing Addition to Aqueous Media (Water Influx) Solvated->Mixing Dilution Stripping DMSO H-bonds with Water (Shell Removed) Mixing->Stripping Rapid Mixing Aggregation Hydrophobic Aggregation (Adamantyl-Adamantyl Interaction) Stripping->Aggregation Entropy Driven Precipitate Visible Precipitate (Bioavailability = 0) Aggregation->Precipitate

Caption: The mechanism of hydrophobic compound precipitation upon aqueous dilution.

Troubleshooting Matrix: Dilution Strategies
StrategyProtocolWhy it works
Intermediate Dilution Dilute stock 1:10 in pure DMSO first, then add to media.Prevents "shock" from high-concentration droplets hitting water.
Rapid Dispersion Pipette the DMSO stock directly into the center of a vortexing volume of media.Disperses the compound before large crystals can nucleate.
Limit Concentration Keep final DMSO concentration < 0.5% (v/v).High DMSO % is toxic to cells; low DMSO % risks precipitation. You must find the "sweet spot" (usually < 100 µM compound).
Warm Media Pre-warm media to 37°C before adding the compound.Solubility increases with temperature; cold media shocks the compound out of solution.

References

  • Gaylord Chemical. (2020). DMSO Physical Properties & Hygroscopicity.[5][6][7] Dimethyl Sulfoxide (DMSO) Technical Bulletin. Link

  • BenchChem Technical Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.Link[2]

  • National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. ACS Omega. Link

  • PubChem. (2025).[8] 1-Adamantylamine Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?Link

Sources

Optimizing reaction conditions for adamantyl-amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Optimizing Reaction Conditions for Sterically Demanding Cage Amines[1]

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Fat Bullet" Problem

Welcome to the technical support hub for adamantane chemistry. You are likely here because standard coupling protocols (e.g., simple


 alkylation or room-temperature reductive amination) are failing.[1]

The Root Cause: Adamantane (


) is a diamondoid cage.[1] It is not just "bulky"; it is a rigid, lipophilic sphere.[1]
  • 1-Adamantyl (Bridgehead): The bridgehead carbon cannot undergo

    
     substitution because the cage structure prevents the necessary Walden inversion (backside attack is physically impossible). Reactions must proceed via 
    
    
    
    (carbocation) or radical pathways.[1]
  • 2-Adamantyl (Bridge): While less hindered than the bridgehead, the flanking bridgehead protons create significant steric drag, often stalling imine formation during reductive amination.

This guide provides optimized, self-validating protocols to overcome these geometric locks.

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting materials to select the correct chemical pathway.

AdamantaneLogic Start START: Select Adamantyl Precursor Ketone 2-Adamantanone Start->Ketone Halide 1-Adamantyl Halide (Br/Cl) Start->Halide Alcohol 1-Adamantanol Start->Alcohol RedAm Protocol A: Ti(IV) Reductive Amination Ketone->RedAm Target: 2-Adamantyl Amine SN1 Protocol B: SN1 Solvolytic Alkylation Halide->SN1 Target: 1-Adamantyl Amine Ritter Protocol C: Ritter Reaction Halide->Ritter Alternative Route Alcohol->Ritter Target: Amide -> Amine

Figure 1: Strategic selection of coupling method based on adamantyl precursor availability.[1]

Protocol A: Titanium-Mediated Reductive Amination

Target: 2-Adamantyl amines (from 2-adamantanone).[1] The Issue: Formation of the imine intermediate is the rate-determining step. Adamantanone is resistant to nucleophilic attack by amines due to the steric bulk of the cage. Standard equilibrium methods (MeOH/AcOH) often fail to push conversion.[1] The Fix: Use Titanium(IV) isopropoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2] It acts as a dual-mode Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).[1]
Optimized Workflow
  • Activation: Mix 2-adamantanone (1.0 equiv) and Amine (1.1–1.5 equiv) in neat

    
     (1.25–2.0 equiv).
    
    • Note: No solvent is needed initially; the Ti-reagent acts as the solvent. If the amine is solid, use minimal dry THF.

  • Imine Formation: Stir under Argon at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR.[1] Disappearance of ketone

      
       stretch (~1720 
      
      
      
      ) and appearance of Imine
      
      
      (~1640
      
      
      ).[1]
  • Reduction: Dilute with absolute ethanol (or THF). Add

    
     (2.0 equiv) cautiously.[1]
    
    • Warning: Reaction is exothermic.[1]

  • Workup (Critical): Quench with

    
     NaOH or aqueous 
    
    
    
    . A white precipitate (
    
    
    ) will form.[1] Filter through Celite to remove titanium salts before extraction.[1]
Why this works (Mechanism)

TiMechanism Step1 1. Activation Ti(OiPr)4 coordinates carbonyl oxygen Step2 2. Dehydration Amine attacks; Ti scavenges H2O Step1->Step2 Lewis Acid Catalysis Step3 3. Reduction Borohydride reduces activated Imine Step2->Step3 Irreversible

Figure 2: Mechanistic cascade of Titanium(IV) isopropoxide mediated amination.

Protocol B: Solvolytic Alkylation

Target: 1-Adamantyl amines (from 1-bromoadamantane).[1] The Issue:


 is impossible. You cannot force this reaction with strong bases (which favor elimination) or simple nucleophiles in non-polar solvents.[1]
The Fix:  Promote carbocation formation using high dielectric solvents and heat.
Optimized Workflow
  • Solvent System: Use a polar aprotic solvent (DMF or DMAc) or a protic solvent mixture (EtOH/Toluene) to stabilize the transition state.[1]

  • Stoichiometry: Use excess amine (3–5 equiv) to act as both nucleophile and proton sponge (to neutralize HBr).[1]

  • Conditions: Heat to reflux (or >100°C in a sealed tube/microwave).

    • Catalysis: If conversion is low, add

      
       or 
      
      
      
      (1.0 equiv) to precipitate AgBr and force carbocation formation (Caution: This is expensive and creates silver waste).[1]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Protocol A: Low Yield Incomplete Imine formation.[1]Increase

to 2.0 equiv. Ensure system is strictly anhydrous during step 1.[1]
Protocol A: Gel Formation Titanium salts reacting with water during workup.[1]Do not use water for extraction immediately.[1] Quench with

NaOH or

to precipitate granular

, then filter.[1]
Protocol B: No Reaction Attempting

conditions.
Switch solvent to DMF or DMAc.[1] Increase temperature to >120°C. Ensure you are not using a non-polar solvent like Hexane.[1]
Protocol B: Elimination Base is too strong/bulky.1-bromoadamantane rarely eliminates, but if using 2-bromo, avoid t-BuOK.[1] Use the amine itself as the base.
General: Dialkylation Amine is too nucleophilic.[1]Use a large excess of the amine (if cheap) or switch to reductive amination (Protocol A) which is more selective for mono-alkylation.[1]

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link

  • Mattson, R. J., et al. (1990).[1][2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link[1]

  • Olah, G. A., et al. (1990).[1] "Adamantane: The Chemistry of Diamond Molecules." John Wiley & Sons.[1] (Seminal text on bridgehead reactivity constraints).

  • Ritter, J. J., & Minieri, P. P. (1948).[1] "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones."[1] Journal of the American Chemical Society, 70(12), 4045–4048. Link[1]

Sources

Resolving peak tailing in HPLC analysis of benzodioxole amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Benzodioxole Amines

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: BZD-TAIL-001

Welcome to the Technical Support Center

You are likely here because your chromatograms for MDMA, MDA, or related benzodioxole amines are showing asymmetry factors (


) greater than 1.2. In the analysis of forensic or pharmaceutical benzodioxoles, peak tailing is not just a cosmetic issue—it compromises resolution, integration accuracy, and the limit of quantitation (LOQ).

This guide does not rely on guesswork. It uses a deterministic approach to isolate the chemical or physical cause of your tailing and provides self-validating protocols to resolve it.

Part 1: The Diagnostic Logic (Isolate the Variable)

Before modifying your chemistry, you must confirm the source of the tailing. Use the following logic flow to diagnose the issue.

TroubleshootingLogic Start ISSUE: Peak Tailing (As > 1.2) Step1 1. Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Does the Neutral Peak Tail? Step1->Decision1 Physical PHYSICAL CAUSE (Void volume, bad connections, old column) Decision1->Physical YES (All peaks tail) Chemical CHEMICAL CAUSE (Silanol interactions, wrong pH) Decision1->Chemical NO (Only Amines tail) Step2 2. Check Connections & Extra-Column Volume Physical->Step2 Step3 3. Optimize Mobile Phase (Add TEA or Change pH) Chemical->Step3

Figure 1: Diagnostic decision tree to differentiate between physical system failures and chemical interaction issues.

Part 2: The Chemistry (Why Benzodioxoles Tail)

The Mechanism: Benzodioxole amines (e.g., 3,4-methylenedioxymethamphetamine) possess a basic nitrogen atom with a


 typically between 9.9 and 10.1.
  • At Neutral/Acidic pH (pH 3–7): The amine is protonated (

    
    ).
    
  • The Culprit: Traditional silica columns have residual silanol groups (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1] Above pH 3.5, these silanols ionize to 
    
    
    
    .
  • The Interaction: The positively charged amine binds electrostatically to the negatively charged silanol (Ion-Exchange mechanism). This secondary retention mechanism is slower than the primary hydrophobic interaction, causing the "tail" on the chromatogram.

SilanolMechanism cluster_0 Standard Condition (Tailing) cluster_1 Optimized Condition (Sharp Peak) Silanol Ionized Silanol (Si-O⁻) Amine Protonated Benzodioxole (R-NH3⁺) Silanol->Amine Ionic Attraction Result Strong Electrostatic Drag (Tailing) Amine->Result Blocker Triethylamine (TEA) (Competitor) Silanol2 Blocked Silanol (Si-O⁻ ... TEA⁺) Blocker->Silanol2 Saturates Sites Amine2 Protonated Benzodioxole (R-NH3⁺) Result2 No Interaction (Gaussian Peak) Amine2->Result2 Elutes Freely

Figure 2: Mechanism of amine-silanol interaction and the blocking effect of Triethylamine (TEA).

Part 3: Validated Solutions (Protocols)

Solution A: The "Quick Fix" (Mobile Phase Modifiers)

If you cannot change your column, you must suppress the silanol activity using a competitive amine. Triethylamine (TEA) is the gold standard for this.

Protocol: Correct Preparation of TEA Buffer Many users fail here by adjusting pH incorrectly.

  • Measure Water: Start with your aqueous base (e.g., 900 mL water).

  • Add Modifier: Add 10–20 mM Triethylamine (TEA) .

    • Note: TEA is basic.[2] The solution pH will rise to ~10.5.

  • Adjust pH: CRITICAL STEP. Use Phosphoric Acid (85%) to titrate the pH down to 2.5 – 3.0.

    • Why? At pH < 3.0, you suppress the ionization of surface silanols (

      
      ), while the TEA blocks any remaining active sites.
      
  • Filter: Filter through a 0.2 µm membrane to remove precipitates.

Comparison of Modifiers:

ModifierMode of ActionProsCons
Triethylamine (TEA) Competes for silanol sitesMost effective for severe tailingNot MS-compatible (suppresses ionization); smells.
Ammonium Acetate Ionic strength shieldingMS-compatibleLess effective than TEA for strong bases.
TFA (0.1%) Low pH (suppresses silanols) + Ion PairingSharp peaksHigh background UV absorbance; difficult to wash off column.
Solution B: The "Modern Approach" (High pH Stability)

If you can select a new column, utilize "Hybrid" particle technology (e.g., Waters XBridge/BEH or Phenomenex Gemini/Kinetex EVO). These columns withstand high pH.

The Logic: At pH 11.0 , the benzodioxole amine (


) is deprotonated (neutral).
  • Neutral Amine + Ionized Silanol = No Interaction.

  • Result: Perfect symmetry without TEA.

Protocol: High pH Mobile Phase

  • Buffer: 10 mM Ammonium Bicarbonate.

  • pH Adjustment: Adjust to pH 10.5–11.0 using Ammonium Hydroxide.

  • Column: MUST use a high-pH stable column (Hybrid Silica or Polymer). Do not use standard silica > pH 8.0 or it will dissolve.

Part 4: Frequently Asked Questions (FAQs)

Q: I added TEA, but my retention times shifted drastically. Why? A: TEA is hydrophobic. When you add it, you are effectively modifying the stationary phase surface.[3] The TEA cations adsorb to the C18/Silanol surface, creating a positive charge layer that repels your positively charged benzodioxole amines, often reducing retention time. You may need to lower your organic modifier (Methanol/ACN) by 3–5% to recover retention.

Q: Can I use Dimethyloctylamine (DMOA) instead of TEA? A: Yes, but DMOA is a stronger ion-pairing agent than TEA. It will likely increase the retention of acidic impurities while sharpening your amine peaks. For benzodioxoles, TEA is usually sufficient and easier to wash out.

Q: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates a physical void at the head of the column (inlet bed collapse) or a blocked frit.

  • Test: Reverse the column (if allowed by manufacturer) and flush into a waste beaker. If the split disappears upon re-injection (in normal direction), it was a frit blockage. If it remains, the column bed is voided and needs replacement.

References

  • Waters Corporation. "Symmetry Columns: Reproducibility of Basic Compounds." Waters Technical Notes. Link

  • Agilent Technologies. "Troubleshooting HPLC: Peak Shape Issues." Agilent Collection of Technical Resources. Link

  • Dolan, J. W. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC North America, 2023.[4] Link

  • Phenomenex. "Troubleshooting: Peak Tailing of Basic Compounds." Phenomenex Technical Guide. Link

  • McCalley, D. V. "Analysis of the basic compounds amphetamine and methamphetamine." Journal of Chromatography A, 2005. (Contextual grounding for basic amine pKa behavior).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Validation of N-(2-adamantyl)-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and a validated protocol for the structural confirmation of N-(2-adamantyl)-1,3-benzodioxol-5-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. In the development of novel chemical entities, particularly those with pharmaceutical potential, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as a primary tool for such elucidation, offering detailed information about the molecular framework.[1][2][3] This document outlines the expected spectral characteristics of the title compound, provides a robust experimental workflow for data acquisition, and compares the expected data against structural isomers and precursors to establish a self-validating system for analysis.

Foundational Principles: Deconstructing the Target Molecule

The structure of N-(2-adamantyl)-1,3-benzodioxol-5-amine combines two key pharmacophores: a rigid, lipophilic 2-adamantyl cage and an electron-rich 1,3-benzodioxole (or methylenedioxyphenyl) moiety. Adamantane derivatives are known for their antiviral and antiparkinsonian activities[4][5], while the benzodioxole ring is a common feature in various biologically active compounds. The validation of the final structure hinges on the clear identification and assignment of proton signals from both fragments and the linkage between them.

To predict the ¹H NMR spectrum, we will analyze the expected chemical shifts and coupling patterns of each structural component based on established data for analogous structures.

  • The 1,3-Benzodioxole Moiety: Based on spectral data for 3,4-(methylenedioxy)aniline, we anticipate a characteristic singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) typically found around δ 5.8-6.0 ppm.[6] The aromatic region should display signals for three protons. Due to the amine substituent, these protons will be in an electron-rich environment, appearing relatively upfield in the aromatic region (δ 6.0-7.0 ppm).[6]

  • The 2-Adamantyl Moiety: The 2-adamantyl group lacks the high symmetry of its 1-adamantyl isomer. This results in a more complex set of signals. Protons on the adamantane cage are sp³ hybridized and typically resonate in the upfield region of δ 1.5-2.5 ppm.[7][8][9] The single proton on the carbon bearing the nitrogen (C2-H) is expected to be the most downfield of the adamantyl protons due to the deshielding effect of the adjacent nitrogen atom.

  • The Amine Linkage (N-H): The secondary amine proton (N-H) signal is often a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, typically appearing between δ 1.0-5.0 ppm.[3]

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for N-(2-adamantyl)-1,3-benzodioxol-5-amine, assuming acquisition in a standard solvent like deuterochloroform (CDCl₃).

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
Adamantyl Protons1.5 - 2.2Multiplet (m)14HThe complex, overlapping signals of the fourteen protons on the adamantyl cage.[4][7]
Amine Proton (N-H)~3.5 - 4.5 (variable)Broad Singlet (br s)1HSignal may exchange with D₂O. Position is highly dependent on experimental conditions.
Adamantyl C2-H (CH-N)~3.8 - 4.2Multiplet (m)1HDeshielded by the adjacent nitrogen atom. Expected to be a complex multiplet due to coupling with neighboring adamantyl protons.
Methylenedioxy (-O-CH₂-O-)~5.90Singlet (s)2HA highly characteristic signal for the 1,3-benzodioxole moiety.[6][10]
Aromatic H (Ar-H)~6.1 - 6.3Doublet of Doublets (dd)1HAromatic proton ortho to the amine and meta to the dioxole oxygen.
Aromatic H (Ar-H)~6.3 - 6.5Doublet (d)1HAromatic proton ortho to the amine.
Aromatic H (Ar-H)~6.6 - 6.8Doublet (d)1HAromatic proton meta to the amine.
Experimental Workflow for Spectral Validation

To ensure data integrity and reproducibility, a standardized protocol is essential. The following workflow is designed to produce a high-quality, quantitative ¹H NMR spectrum suitable for structural validation.[11][12]

Caption: Workflow for ¹H NMR validation.

  • Sample Preparation:

    • Solvent: Deuterochloroform (CDCl₃) is selected as it is a common, non-protic solvent that dissolves a wide range of organic compounds.

    • Internal Standard: Tetramethylsilane (TMS) is added as the universally accepted internal reference (δ 0.00 ppm) for chemical shift calibration.[4]

  • Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

    • Lock & Shim: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring stability. Shimming optimizes the field homogeneity for sharp, symmetrical peaks.

    • Relaxation Delay (D1): A delay of 5 seconds ensures full relaxation of protons between pulses, which is critical for accurate integration.[12]

    • Number of Scans (NS): 16 scans is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing & Analysis:

    • Standard processing steps (Fourier transform, phasing, and baseline correction) are applied to convert the raw data (Free Induction Decay - FID) into an interpretable spectrum.

    • The spectrum is calibrated, and the integral values are normalized to a known number of protons (e.g., the 2H signal of the methylenedioxy group) to confirm the relative proton count of all other signals.

Comparative Analysis: Establishing Structural Uniqueness

A key aspect of validation is not just confirming the presence of expected signals, but also ruling out alternative structures.

A successful synthesis of the target compound would be confirmed by comparing its spectrum to that of the starting amine.

Spectral Feature 3,4-(Methylenedioxy)aniline N-(2-adamantyl)-1,3-benzodioxol-5-amine Conclusion
Adamantyl Signals AbsentPresent (δ 1.5 - 2.2, 14H; δ 3.8 - 4.2, 1H)Confirms addition of the adamantyl group.
Amine Signal Broad singlet, ~δ 3.5, 2H (-NH₂)[6]Broad singlet, ~δ 3.5-4.5, 1H (-NH-)Confirms conversion of primary amine to secondary amine.
Aromatic Signals Shifts will be slightly different.Shifts will be slightly altered by the bulky substituent.Confirms the benzodioxole core remains intact.

The most crucial comparison is against the 1-adamantyl isomer. The symmetry of the adamantyl cage dramatically impacts the ¹H NMR spectrum.

  • N-(2-adamantyl) derivative (Target): The C₂ point group symmetry leads to a more complex spectrum with multiple distinct signals for the cage protons. The proton at the point of attachment (C2-H) is a methine (CH).

  • N-(1-adamantyl) derivative (Isomer): The higher T_d symmetry of the 1-adamantyl group results in fewer, more degenerate signals. The protons adjacent to the attachment point (6H) would give one signal, the next set of protons (6H) another, and the bridgehead protons (3H) a third, often appearing as broad, unresolved multiplets.[13]

The clear observation of a complex multiplet pattern between δ 1.5-2.2 ppm and a distinct downfield methine signal (CH-N) is a definitive marker for the 2-substituted isomer over the 1-substituted isomer.

Conclusion

The structural validation of N-(2-adamantyl)-1,3-benzodioxol-5-amine by ¹H NMR spectroscopy is a robust process reliant on a multi-faceted approach. The confirmation is achieved not only by assigning signals that match predicted values based on its constituent fragments but, more importantly, by comparing the spectral data against logical alternatives. The distinct, complex signal pattern of the 2-adamantyl group serves as a definitive fingerprint, differentiating it from its more symmetric 1-adamantyl isomer. Following the detailed experimental protocol provided ensures the acquisition of high-fidelity data, underpinning the trustworthiness and scientific integrity of the structural assignment.

References

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Roselet, S. L., & Kumari, J. P. (2020). 1H NMR – A validation tool for supramolecular complexes of α-cyclodextrin with Antidiabetic drugs. ResearchGate. [Link]

  • Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Quimica Nova. [Link]

  • SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment. ResearchGate. [Link]

  • Al-Kaysi, R. O., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. [Link]

  • MDPI. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • SpectraBase. 3,4-(Methylenedioxy)aniline, hydrochloride - Optional[Raman] - Spectrum. [Link]

  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate. [Link]

  • Tat, A., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. ACS Publications. [Link]

  • Dawood, R. K., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Mardal, M., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Khan, I., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2130, Amantadine. [Link]

  • The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • Krumkalns, E. V., & Pfeifer, W. (1968). Adamantylamines by direct amination of 1-bromoadamantane. ACS Publications. [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • González, J., et al. (2011). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. PMC. [Link]

  • SpectraBase. 1,3-benzodioxole-5-methanaminium, N-[2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl]-, chloride - Optional[1H NMR] - Spectrum. [Link]

  • Wróbel, R., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Dračínský, M., et al. Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[2]uril - Supporting Information. [Link]

  • Bukia, T., et al. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. ResearchGate. [Link]

  • Tay, Z. L., et al. (2022). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... ResearchGate. [Link]

  • Singh, S., & Singh, P. (2023). Adamantane-based drugs and their scaffolds. ResearchGate. [Link]

Sources

Comparative Solubility Profiling of Adamantyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic "Diamond" Paradox

In drug development, adamantane derivatives—specifically Amantadine , Rimantadine , and Memantine —present a classic physicochemical paradox. The adamantane backbone is a rigid, diamond-like cage structure that is intensely lipophilic, facilitating blood-brain barrier (BBB) penetration. However, for bioavailability, these drugs rely on a primary amine group to provide aqueous solubility via ionization.

This guide objectively compares the solubility profiles of these three derivatives. It moves beyond simple solubility values to explain the structural causality—how the addition of methyl groups to the cage or the side chain alters the delicate balance between the "greasy" diamond core and the polar amine "warhead."

Structural & Physicochemical Context

To understand the solubility data, one must first understand the structural modifications to the adamantane core (


).
  • Amantadine: The simplest form. A primary amine attached directly to the adamantane cage.

  • Memantine: Adds two methyl groups at the 3 and 5 positions of the cage.[1] This increases steric bulk and lipophilicity compared to Amantadine.

  • Rimantadine: The amine is not directly on the cage but on an ethyl side chain with an alpha-methyl group. This chiral center significantly alters the solvation shell around the amine.

Mechanistic Diagram: Structure-Solubility Logic

SolubilityLogic Adamantane Adamantane Core (Highly Lipophilic) Amantadine Amantadine (Direct attachment) Adamantane->Amantadine Memantine Memantine (Dimethyl cage substitution) Adamantane->Memantine Rimantadine Rimantadine (Alpha-methyl side chain) Adamantane->Rimantadine Lipophilicity Lipophilicity (LogP) (BBB Penetration) Adamantane->Lipophilicity Amine Amine Group (-NH2) (Hydrophilic / Ionizable) Solubility Aqueous Solubility (Dependent on Ionization) Amine->Solubility Protonation (pH < pKa) Amantadine->Solubility High (Freely Soluble) Memantine->Lipophilicity Increased (Methyl bulk) Rimantadine->Lipophilicity Highest (Side chain steric)

Figure 1: The interplay between the lipophilic adamantane core and the hydrophilic amine determines the solubility profile.

Comparative Data Profile

The following data represents the Hydrochloride (HCl) salt forms, as the free bases are practically insoluble in water.

FeatureAmantadine HClMemantine HClRimantadine HCl
CAS Number 665-66-741100-52-11501-84-4
Molecular Weight 187.71 g/mol 215.76 g/mol 215.77 g/mol
Aqueous Solubility Freely Soluble (>50 mg/mL)*Soluble (~40-45 mg/mL)**Soluble (~50 mg/mL)***
LogP (Octanol/Water) ~2.44~3.28~3.6
pKa (Basic) 10.5810.27 - 10.710.4
Structural Modifier None (Core + Amine)3,5-Dimethyl (Cage)

-Methyl (Side chain)
  • *Source: USP/PubChem (Amantadine is often cited as soluble up to >600 mg/mL in some contexts, but consistently "Freely Soluble").

  • **Source: FDA Biopharmaceutics Review (Memantine HCl solubility is pH dependent, stable at ~45 mg/mL in pH 2-9).

  • ***Source: DrugBank/PubChem.[2][3]

Technical Analysis
  • The Methyl Effect: Notice that Memantine and Rimantadine have nearly identical molecular weights (isomers), yet Rimantadine has a higher LogP (3.6 vs 3.28). The alpha-methyl group on the side chain of Rimantadine shields the amine more effectively from water than the cage-methyls of Memantine, slightly increasing lipophilicity.

  • pH Dependence: All three compounds are weak bases with pKa values > 10. In the stomach (pH 1.2), they are fully ionized and highly soluble. In the intestine (pH 6.8 - 7.4), they remain largely ionized, maintaining solubility. However, as pH approaches 9-10, the free base precipitates.

Experimental Protocol: Thermodynamic Solubility

As an application scientist, relying on literature values is insufficient for formulation. You must validate solubility using the Shake-Flask Method , the gold standard for thermodynamic equilibrium.

Protocol: Equilibrium Solubility (Shake-Flask)

Objective: Determine the saturation solubility of adamantyl amine HCl salts in water at 25°C and 37°C.

Reagents:

  • Test Compound (Amantadine/Memantine/Rimantadine HCl)

  • Solvent: HPLC Grade Water (or Phosphate Buffer pH 7.4)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; adamantanes may adsorb).

Workflow:

  • Supersaturation: Add the drug to 10 mL of solvent in a glass vial until undissolved solid remains visible (create a suspension).

    • Tip: For Amantadine HCl, start with 1.0 g. For Memantine/Rimantadine, start with 500 mg.

  • Equilibration: Place vials in an orbital shaker incubator.

    • Speed: 100 RPM.[4]

    • Time: 24 to 48 hours. (Adamantanes crystallize slowly; 24h is minimum).

  • Phase Separation:

    • Remove vials and let stand for 1 hour to sediment.

    • Filter the supernatant using a pre-warmed syringe and 0.45 µm PTFE filter.

    • Critical: Discard the first 1 mL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate (usually 1:100 or 1:1000) and analyze via HPLC-UV or LC-MS/MS.

    • Detection: Adamantanes lack a strong chromophore. Use LC-MS or Refractive Index (RI) detection, or derivatize with FMOC-Cl for UV detection at 265 nm.

Experimental Workflow Diagram

ShakeFlaskProtocol Start Start: Excess Solid + Solvent Shake Orbital Shaking (24-48h @ 37°C) Start->Shake Sediment Sedimentation (1 hour static) Shake->Sediment Filter Filtration (0.45 µm PTFE) *Discard first 1 mL* Sediment->Filter Dilute Dilution Filter->Dilute Analyze Analysis (LC-MS or Derivatized UV) Dilute->Analyze

Figure 2: Standardized Shake-Flask methodology for determining thermodynamic solubility.

Application Notes for Formulators
  • Salt Selection: Always use the Hydrochloride (HCl) salt for aqueous formulations. The Sulfate salt of Amantadine is also available but has different solubility kinetics.

  • Taste Masking: All three derivatives are intensely bitter. Because they are soluble in saliva (pH ~6.5), coating or complexation (e.g., with cyclodextrins) is required for oral liquid formulations.

  • Stability: Memantine HCl is highly stable in aqueous solution, but ensure the pH remains below 9.0 to prevent precipitation of the free base.

References
  • National Center for Biotechnology Information (PubChem). Amantadine (CID 2130). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: Memantine (Namenda). Retrieved from [Link]

  • DrugBank Online. Rimantadine: DB00478. Retrieved from [Link][2]

  • ResearchGate (Methodology). Equilibrium solubility measurement by saturation shake-flask method. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-adamantyl)-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

As a valued partner in research and development, we are committed to providing comprehensive support that extends beyond the point of sale. This guide offers essential, immediate safety and logistical information for the proper disposal of N-(2-adamantyl)-1,3-benzodioxol-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Hazard Profile and Regulatory Context

  • Adamantane Derivatives: The adamantane structure itself is a hydrocarbon, and while generally of low toxicity, it is combustible.[1][2] Some functionalized adamantane derivatives can exhibit specific toxicities.[3][4]

  • Benzodioxole Derivatives: The 1,3-benzodioxole group is found in numerous bioactive compounds.[5] Some benzodioxole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and can be toxic to aquatic life with long-lasting effects.[6]

Given these potential hazards, N-(2-adamantyl)-1,3-benzodioxol-5-amine must be treated as hazardous waste. Its disposal is governed by the Resource Conservation and Recovery Act (RCRA) and regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of N-(2-adamantyl)-1,3-benzodioxol-5-amine.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for disposal, ensure all appropriate safety measures are in place.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Conduct all handling within a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[9]

  • Ventilation: Ensure the laboratory is well-ventilated.[10][11]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[12][13]

  • Solid Waste:

    • Collect pure N-(2-adamantyl)-1,3-benzodioxol-5-amine, as well as any contaminated materials (e.g., weigh boats, filter paper, gloves), in a dedicated, leak-proof container.[9]

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[14]

    • Do not mix this waste with other chemical waste streams.[12][15]

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, sealed, and clearly labeled hazardous waste container.[9]

    • Consult your institution's Environmental Health and Safety (EHS) department before mixing with any other solvent waste.

  • Empty Containers:

    • Original containers of N-(2-adamantyl)-1,3-benzodioxol-5-amine must be triple-rinsed with a suitable solvent.[16] The rinsate must be collected as hazardous waste.

    • After rinsing and air-drying in a fume hood, the label on the container should be completely defaced or removed before disposal as regular laboratory glass or plastic waste.[16][17]

Step 3: Labeling and Storage

Accurate labeling is a legal requirement and essential for safety.[7][15]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "N-(2-adamantyl)-1,3-benzodioxol-5-amine." Avoid abbreviations.[15]

  • Indicate the date of waste generation.

  • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from heat and incompatible materials.[9][13]

Step 4: Final Disposal
  • Never dispose of N-(2-adamantyl)-1,3-benzodioxol-5-amine down the drain or in the regular trash.[10][13][18] This can lead to environmental contamination and is a violation of federal regulations.[7]

  • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[9]

  • Report: Report the spill to your institution's EHS office.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2-adamantyl)-1,3-benzodioxol-5-amine.

DisposalWorkflow start Start: Disposal of N-(2-adamantyl)-1,3-benzodioxol-5-amine ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Work in Fume Hood start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in a dedicated, labeled HDPE container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled container for liquid hazardous waste. liquid_waste->collect_liquid triple_rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse storage Store sealed waste containers in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage deface_label Deface or remove the original label. triple_rinse->deface_label dispose_container Dispose of rinsed container as non-hazardous lab waste. deface_label->dispose_container ehs_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. storage->ehs_pickup

Caption: Disposal workflow for N-(2-adamantyl)-1,3-benzodioxol-5-amine.

Summary of Regulatory and Safety Parameters

Parameter Guideline Primary Regulatory Body/Standard
Waste Classification Hazardous WasteEPA (RCRA)[7]
Personal Protective Equipment Safety goggles, face shield, chemical-resistant gloves, lab coatOSHA 29 CFR 1910.1450[8][12]
Engineering Controls Chemical Fume HoodOSHA 29 CFR 1910.1450[8]
Waste Container Chemically compatible, sealed, and properly labeledOSHA, EPA[7]
Waste Segregation Do not mix with incompatible chemicalsGeneral Laboratory Safety Practice[12][13]
Disposal Method Licensed Hazardous Waste DisposalEPA (RCRA)
Spill Cleanup Absorb with inert material, collect as hazardous wasteGeneral Laboratory Safety Practice[9]

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical research. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS office for any additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Adamantane.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • How To Dispose Of Lab Chemicals. (2020, February 27).
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Fisher Scientific. (2014, December 3). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Safety Data Sheet. (n.d.).
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Chemical Waste Management Guide. (n.d.).
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • Chemistry Learner. (2011, September 8). Adamantane Formula, Derivatives, Structure, Uses, MSDS.
  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-adamantyl)-1,3-benzodioxol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(2-adamantyl)-1,3-benzodioxol-5-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。